Hydrazine dihydrochloride

Catalog No.
S565638
CAS No.
5341-61-7
M.F
Cl2H6N2
M. Wt
104.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazine dihydrochloride

CAS Number

5341-61-7

Product Name

Hydrazine dihydrochloride

IUPAC Name

hydrazine;dihydrochloride

Molecular Formula

Cl2H6N2

Molecular Weight

104.96 g/mol

InChI

InChI=1S/2ClH.H4N2/c;;1-2/h2*1H;1-2H2

InChI Key

LIAWOTKNAVAKCX-UHFFFAOYSA-N

SMILES

NN.Cl.Cl

Synonyms

hydrazine, hydrazine dihydrochloride, hydrazine hydrate, hydrazine monohydrate, hydrazine mononitrate, hydrazine nitrate, hydrazine phosphate (1:1), hydrazine phosphate (2:1), hydrazine sulfate, hydrazine sulfate (1:1) monosodium salt, hydrazine sulfate (2:1), hydrazine tartrate, segidrin

Canonical SMILES

NN.Cl.Cl

Anti-cancer research

Studies have shown that HDH might possess anti-proliferative (cell division inhibiting) properties against certain types of cancer cells. However, further research is needed to understand the mechanism of action and potential effectiveness in vivo. [Source: National Institutes of Health, PubChem - Hydrazine dihydrochloride, ]

Enzyme inhibition

HDH has been shown to inhibit certain enzymes, including sulfate reductase and phosphatase, in specific microorganisms like Sulfolobus solfataricus. This makes it potentially useful for studying specific biochemical pathways in these organisms. [Source: Biosynth - FH33646 | 5341-61-7 | Hydrazine dihydrochloride, ]

Chemiluminescence inhibition

HDH can inhibit water vapor-induced chemiluminescence in some molecules. This property may be relevant in studies investigating chemiluminescent reactions and the role of specific molecules involved in light emission. [Source: Biosynth - FH33646 | 5341-61-7 | Hydrazine dihydrochloride, ]

DNA damage detection

HDH exhibits fluorescent properties that can potentially be used as a probe for detecting DNA damage in cells. However, further research is needed to validate its effectiveness and compare it to existing methods. [Source: Biosynth - FH33646 | 5341-61-7 | Hydrazine dihydrochloride, ]

Molecular Structure Analysis

The molecular structure of hydrazine dihydrochloride features two hydrazine (N₂H₄) moieties linked to two chloride (Cl⁻) ions through ionic bonds. The hydrazine molecule has a bent structure with a central N-N single bond and two NH₂ groups on either side. The positive charges on the hydrazine nitrogens are balanced by the negative charges on the chloride ions, resulting in an overall neutral molecule [].

One notable aspect of the structure is the presence of multiple lone pairs on the nitrogen atoms. These lone pairs contribute to the basicity of the hydrazine groups and their ability to participate in hydrogen bonding, which can influence the reactivity and physical properties of the compound [].


Chemical Reactions Analysis

Hydrazine dihydrochloride undergoes various chemical reactions due to its reactive nature. Here are some key examples:

  • Synthesis:

The primary method for synthesizing hydrazine dihydrochloride involves reacting hydrazine with hydrochloric acid:

N₂H₄ + 2HCl → N₂H₆Cl₂

  • Decomposition:

Hydrazine dihydrochloride decomposes upon heating, releasing nitrogen gas and hydrogen chloride:

N₂H₆Cl₂ (Δ) → N₂ + 2HCl

  • Other Reactions:

Hydrazine dihydrochloride can react with various oxidants, bases, and other reducing agents depending on the reaction conditions. For instance, it can react with sodium hydroxide (NaOH) to form hydrazine hydrate (N₂H₄•H₂O) and sodium chloride (NaCl):

N₂H₆Cl₂ + 2NaOH → N₂H₄•H₂O + 2NaCl

These are just a few examples, and the specific reactions will depend on the intended application.


Physical And Chemical Properties Analysis

  • Melting Point: Decomposes at around 200°C [].
  • Boiling Point: Not applicable due to decomposition.
  • Solubility: Highly soluble in water and polar solvents like ethanol and methanol [].
  • Stability: Unstable at high temperatures, decomposing into nitrogen and hydrogen chloride. Hygroscopic (absorbs moisture from the air).
  • Appearance: White, crystalline solid [].

Mechanism of Action (Not Applicable)

Hydrazine dihydrochloride does not have a well-defined biological mechanism of action. It is primarily used as a precursor for other hydrazine derivatives that may have specific biological activities depending on their structure and function.

Hydrazine dihydrochloride is a hazardous material requiring appropriate safety precautions. Here are some key safety concerns:

  • Toxicity: Highly toxic if swallowed, inhaled, or absorbed through the skin. Can cause severe skin burns, eye damage, and respiratory problems [].
  • Carcinogenicity: May cause cancer based on animal studies [].
  • Flammability: Not flammable but can react violently with oxidizers.
  • Reactivity: Reacts with strong acids, bases, and oxidizers, releasing toxic fumes.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place in a tightly sealed container.
  • Dispose of waste according to local regulations.

  • Deprotonation: When dissolved in water, it dissociates to form hydrazinium cations and chloride anions:
    Cl2H6N2N2H4++2Cl\text{Cl}_2\text{H}_6\text{N}_2\rightarrow \text{N}_2\text{H}_4^++2\text{Cl}^-
  • Condensation Reactions: Hydrazine dihydrochloride can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis. The general reaction can be represented as:
    RCHO+N2H4RCH N NH2+H2O\text{RCHO}+\text{N}_2\text{H}_4\rightarrow \text{RCH N NH}_2+\text{H}_2\text{O}
  • Heterocyclization: Recent studies have demonstrated that hydrazine dihydrochloride can react with certain quinolinone derivatives to yield complex heterocyclic compounds through unexpected pathways, leading to products such as diquinopyrrole and diquinopyridazine .

Hydrazine dihydrochloride exhibits biological activity, particularly in the context of medicinal chemistry. It has been studied for its potential anticancer properties and has shown activity against various cancer cell lines. The mechanism of action is believed to involve the formation of reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects . Additionally, the compound has been associated with skin sensitization and contact dermatitis in some cases .

Hydrazine dihydrochloride can be synthesized through several methods:

  • Neutralization Reaction: This method involves neutralizing hydrazine with hydrochloric acid:
    N2H4+2HClCl2H6N2\text{N}_2\text{H}_4+2\text{HCl}\rightarrow \text{Cl}_2\text{H}_6\text{N}_2
  • Hydration of Hydrazine: Hydrazine can be hydrated and then treated with hydrochloric acid to form the dihydrochloride salt.
  • From Hydrazine Hydrochloride: Another route involves the reaction of hydrazine hydrochloride with additional hydrochloric acid under controlled conditions to yield hydrazine dihydrochloride.

Hydrazine dihydrochloride finds applications across various fields:

  • Organic Synthesis: It is widely used as a reagent for synthesizing hydrazones and other nitrogen-containing compounds.
  • Pharmaceuticals: The compound serves as an intermediate in the synthesis of pharmaceuticals, including potential anticancer agents.
  • Agricultural Chemicals: It is utilized in the production of pesticides and herbicides.
  • Rocket Propellants: Hydrazine derivatives are important components in aerospace applications, although hydrazine dihydrochloride itself is not typically used directly as a propellant.

Research has indicated that hydrazine dihydrochloride interacts with various biological systems. For instance, studies have shown that it can induce oxidative stress by generating free radicals during metabolism, which may contribute to its toxicity . Additionally, interaction studies have revealed that it may affect cytochrome P450 enzymes, influencing the metabolism of other compounds .

Hydrazine dihydrochloride shares similarities with several related compounds. Here are some notable examples:

CompoundFormulaKey Characteristics
HydrazineN2_2H4_4A colorless liquid used as a reducing agent and propellant.
Hydrazine hydrochlorideClH5_5N2_2A salt form of hydrazine; less stable than dihydrochloride.
MonomethylhydrazineC1_1H3_3N3_3Used as a rocket fuel; less toxic than hydrazine.
DimethylhydrazineC2_2H8_8N4_4A more toxic derivative used in aerospace applications.

Uniqueness of Hydrazine Dihydrochloride: Unlike its counterparts, hydrazine dihydrochloride offers enhanced stability due to its dual chloride ions, making it easier to handle and store compared to other forms of hydrazine. Its specific reactivity patterns also allow for unique synthetic pathways not readily available with other hydrazines.

UNII

KM8DD9J0C8

Related CAS

302-01-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 13 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (92.31%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (92.31%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (92.31%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (92.31%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

5341-61-7

Wikipedia

Hydrazine dihydrochloride

General Manufacturing Information

Hydrazine, hydrochloride (1:2): ACTIVE

Dates

Modify: 2023-08-15

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